molecular formula C23H26N2O5 B2628548 3,3'-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883087-73-8

3,3'-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2628548
CAS No.: 883087-73-8
M. Wt: 410.47
InChI Key: MEDGUAQHSXIOTQ-UHFFFAOYSA-N
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Description

The compound 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic molecule characterized by its unique structure, which includes a central methylene bridge connecting two pyridinone rings substituted with hydroxy, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridinone Rings: The pyridinone rings can be synthesized through a condensation reaction between an appropriate aldehyde and a β-keto ester in the presence of a base.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where phenol reacts with a suitable alkylating agent.

    Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge by reacting the intermediate compounds with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridinone rings, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyridinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s hydroxy groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, facilitating binding to target molecules. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): can be compared to other bisphenol derivatives and pyridinone-based compounds.

    Bisphenol A (BPA): A well-known compound with similar structural features but different applications and biological activity.

    Pyridinone Derivatives: Compounds such as deferiprone, which is used as an iron chelator in medical treatments.

Uniqueness

The uniqueness of 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) lies in its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its dual pyridinone rings and hydroxyphenyl group make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-hydroxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-5-24-13(3)11-17(27)20(22(24)29)19(15-7-9-16(26)10-8-15)21-18(28)12-14(4)25(6-2)23(21)30/h7-12,19,26-28H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDGUAQHSXIOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)O)C3=C(C=C(N(C3=O)CC)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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